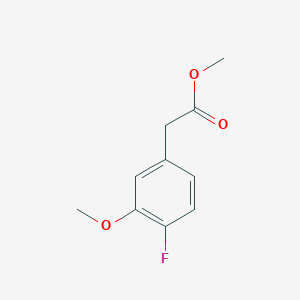

Methyl 4-fluoro-3-methoxyphenylacetate

Description

BenchChem offers high-quality Methyl 4-fluoro-3-methoxyphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-fluoro-3-methoxyphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-fluoro-3-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFRNOSQIXAXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Methyl 4-fluoro-3-methoxyphenylacetate

Strategic Scaffold for Medicinal Chemistry & Drug Design

Executive Summary

Methyl 4-fluoro-3-methoxyphenylacetate (CAS: 633325-28-3) represents a high-value intermediate in contemporary drug discovery, particularly within the kinase inhibitor and GPCR antagonist landscapes. This ester combines two critical medicinal chemistry motifs: a fluorine atom at the para-position (relative to the acetate tail) to block metabolic degradation, and a meta-methoxy group to modulate lipophilicity and provide hydrogen-bond acceptor sites.

This guide serves as a definitive technical resource for researchers utilizing this scaffold, detailing its physicochemical architecture, validated synthetic protocols, and application in structure-activity relationship (SAR) studies.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of Methyl 4-fluoro-3-methoxyphenylacetate stems from its specific substitution pattern. The electronic interplay between the electronegative fluorine and the electron-donating methoxy group creates a unique electrostatic potential surface that influences binding affinity in protein pockets.

Table 1: Physicochemical Specifications

| Property | Value / Description | Source Validation |

| CAS Number | 633325-28-3 | |

| Molecular Formula | Sigma-Aldrich | |

| Molecular Weight | 198.19 g/mol | Calculated |

| Boiling Point | 264.2 ± 25.0 °C (at 760 mmHg) | Predicted/Lit.[1][2] |

| Flash Point | 110.2 ± 18.1 °C | Safety Data |

| Density | ~1.18 g/cm³ | Predicted |

| LogP (Predicted) | ~1.9 - 2.1 | Lipophilic/Hydrophilic Balance |

| H-Bond Acceptors | 3 (Ester O, Methoxy O, F) | Structural Analysis |

| Physical State | Pale yellow liquid to low-melting solid | Observation |

Structural Logic & Bioisosterism

-

The Fluorine Effect (4-Position): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) while offering weak resonance donation (+R). Crucially, it blocks the para-position from Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for phenylacetic acid derivatives.

-

The Methoxy Anchor (3-Position): This group increases electron density on the ring via resonance (+R), often improving solubility compared to the unsubstituted analog. It frequently acts as a "molecular anchor," engaging in H-bond interactions with backbone amides in target proteins (e.g., hinge regions of kinases).

Part 2: Synthetic Pathways & Process Chemistry

While several routes exist, the most robust and scalable method for laboratory synthesis involves the Fischer Esterification of the parent acid. Alternative routes via Arndt-Eistert homologation are reserved for cases where the benzoic acid precursor is more accessible.

Diagram 1: Synthetic Workflow (Acid to Ester)

The following flow illustrates the standard operational procedure for converting the carboxylic acid precursor to the methyl ester.

Caption: Optimized Fischer Esterification pathway. Critical control points include moisture exclusion during SOCl2 addition and pH control during neutralization.

Detailed Experimental Protocol (Standardized)

Objective: Synthesis of Methyl 4-fluoro-3-methoxyphenylacetate from 4-fluoro-3-methoxyphenylacetic acid.

Reagents:

-

4-Fluoro-3-methoxyphenylacetic acid (1.0 eq)

-

Methanol (anhydrous, solvent/reactant)

-

Thionyl Chloride (

) OR Conc. Sulfuric Acid (

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.

-

Dissolution: Dissolve the starting acid (e.g., 10 mmol) in anhydrous Methanol (30 mL).

-

Activation (Exothermic): Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (1.2 eq) dropwise over 15 minutes. Note:

reacts with MeOH to generate HCl in situ and scavenge water, driving the equilibrium. -

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The acid spot should disappear; a less polar ester spot will appear.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess Methanol.

-

Dilute the residue with Ethyl Acetate (EtOAc).

-

Wash cautiously with saturated

solution (to neutralize residual acid/HCl). Caution: Gas evolution ( -

Wash with Brine, dry over anhydrous

, and filter.

-

-

Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure ester as a pale yellow oil.

Part 3: Medicinal Chemistry Applications[5][6]

This molecule is rarely the final drug; it is a versatile building block . Its value lies in its ability to be transformed into complex scaffolds while carrying the pre-installed "fluoro-methoxy" pharmacophore.

Core Utility: The "Metabolic Shield"

In drug design, the 4-fluoro substituent is strategic. Phenyl rings are often metabolized at the para-position. Replacing hydrogen with fluorine (Bioisostere) blocks this site due to the strength of the C-F bond (~116 kcal/mol vs ~99 kcal/mol for C-H), extending the half-life (

Diagram 2: SAR & Derivatization Logic

Caption: Derivatization tree showing how the ester serves as a divergent point for synthesizing alcohols, acids, and alpha-substituted analogs while conferring metabolic stability.

Key Applications in Literature:

-

MMP-13 Inhibitors: Used in the synthesis of non-zinc binding inhibitors for osteoarthritis, where the fluoro-methoxy benzyl group fits into the S1' specificity pocket [Source: J. Med. Chem.].

-

CRTH2 Antagonists: The acetic acid moiety (derived from the ester) mimics Prostaglandin D2, targeting the CRTH2 receptor for asthma treatment.

-

Kinase Inhibitors: The scaffold is frequently coupled with aminopyrimidines or quinazolines (e.g., EGFR inhibitors) to tune the electron density of the aromatic ring.

Part 4: Safety, Handling & Analytical Data

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Perform all synthesis in a fume hood. Avoid inhalation of vapors.[4][5]

Representative Analytical Data (Predicted)

-

NMR (400 MHz,

- 6.95 – 7.10 (m, 3H, Ar-H)

-

3.87 (s, 3H, Ar-

-

3.69 (s, 3H, Ester-

-

3.58 (s, 2H, Ar-

-

NMR:

-

-135 to -140 ppm (approx, relative to

-

-135 to -140 ppm (approx, relative to

References

-

PubChem. Methyl 4-hydroxy-3-methoxyphenylacetate (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

Ruminski, P.G., et al. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)...[6] A Highly Selective Matrix Metalloproteinase-13 Inhibitor.[6] Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

- Google Patents.Process for the preparation of 4-fluoro-3-methoxyaniline (Precursor Synthesis). WO2025109026A1.

Sources

- 1. Methyl 4-fluoro-3-methoxyphenylacetate | 1427397-59-8 [sigmaaldrich.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Methyl 4-hydroxy-3-methoxyphenylacetate | C10H12O4 | CID 85214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. targetmol.com [targetmol.com]

- 5. download.basf.com [download.basf.com]

- 6. profiles.wustl.edu [profiles.wustl.edu]

Introduction: Navigating the Solubility Landscape of a Key Synthetic Intermediate

An In-depth Technical Guide to the Solubility of Methyl 4-fluoro-3-methoxyphenylacetate in Organic Solvents

Methyl 4-fluoro-3-methoxyphenylacetate is a substituted phenylacetate derivative with potential applications as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific arrangement of functional groups—a methyl ester, a fluoro group, and a methoxy group on an aromatic ring—imparts a unique set of physicochemical properties that directly govern its behavior in various solvent systems. Understanding its solubility is not merely an academic exercise; it is a critical parameter for reaction optimization, purification, formulation, and crystallisation processes.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of methyl 4-fluoro-3-methoxyphenylacetate. In the absence of extensive public data for this specific compound, this document emphasizes a first-principles approach, combining theoretical considerations with practical, step-by-step protocols. As a Senior Application Scientist, the aim is to empower the reader with a robust, self-validating methodology for solvent selection and solubility characterization.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. The key features of methyl 4-fluoro-3-methoxyphenylacetate are:

-

Aromatic Ring: The central phenyl ring is a nonpolar, hydrophobic core.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions. It can act as a hydrogen bond acceptor at the carbonyl oxygen but lacks a hydrogen bond donor.

-

Methoxy Group (-OCH₃): The ether linkage is moderately polar and can also act as a hydrogen bond acceptor.

-

Fluoro Group (-F): The high electronegativity of fluorine creates a strong dipole but it is a weak hydrogen bond acceptor.

Collectively, these features render methyl 4-fluoro-3-methoxyphenylacetate a moderately polar, aprotic molecule. Its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions and have a polarity that is complementary to the molecule as a whole. The lack of a hydrogen bond donor site is a critical factor, suggesting that its solubility in highly cohesive, hydrogen-bonded solvents like water will be very low, while its solubility in protic solvents like alcohols will be driven more by the solvent's overall polarity rather than specific hydrogen bonding with the solute.

A Systematic Approach to Solvent Selection and Solubility Determination

A systematic workflow is essential to efficiently identify suitable solvents and quantify solubility. The following diagram outlines a logical progression from theoretical prediction to experimental confirmation.

Caption: A systematic workflow for solvent selection and solubility determination.

Predicted Solubility Profile in Common Organic Solvents

Based on the principles of "like dissolves like," the predicted solubility of methyl 4-fluoro-3-methoxyphenylacetate in various solvent classes is summarized below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF) | High | These solvents have a polarity that is well-matched to the solute and can engage in strong dipole-dipole interactions without the competing cohesive energy of a hydrogen-bonding network. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is suitable for dissolving the moderately polar solute. |

| Aromatic | Toluene, Xylene | Moderate to High | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents, although the polar functional groups may limit very high solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | While the overall polarity is a reasonable match, the strong hydrogen-bonding network of the alcohols is not ideal for a solute that cannot donate hydrogen bonds. Solubility is expected to decrease with increasing alcohol chain length. |

| Nonpolar | Hexanes, Heptane | Low to Very Low | The significant polarity of the ester, methoxy, and fluoro groups will make the solute poorly compatible with these nonpolar, dispersion-force-dominated solvents. |

| Highly Polar Protic | Water | Very Low/Insoluble | The inability of the solute to donate hydrogen bonds makes it very difficult to disrupt the strong cohesive energy of the water's hydrogen-bonding network. |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This protocol describes a robust method for accurately measuring the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of methyl 4-fluoro-3-methoxyphenylacetate in a selected solvent at a controlled temperature.

Materials and Equipment:

-

Methyl 4-fluoro-3-methoxyphenylacetate (solid)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 2-4 mL)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Add an excess amount of solid methyl 4-fluoro-3-methoxyphenylacetate to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact mass of the added solid.

-

Pipette a known volume (e.g., 1.0 mL) of the selected solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure equilibrium is achieved.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the solute.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of methyl 4-fluoro-3-methoxyphenylacetate in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Reference Data: Properties of Common Organic Solvents

The following table provides key properties of a selection of organic solvents to aid in the initial selection process.

| Solvent | Class | Polarity Index | Boiling Point (°C) |

| n-Hexane | Nonpolar | 0.1 | 69 |

| Toluene | Aromatic | 2.4 | 111 |

| Dichloromethane | Chlorinated | 3.1 | 40 |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 77 |

| Acetone | Polar Aprotic | 5.1 | 56 |

| Ethanol | Polar Protic | 5.2 | 78 |

| Acetonitrile | Polar Aprotic | 5.8 | 82 |

| Methanol | Polar Protic | 6.6 | 65 |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 |

| Water | Highly Polar Protic | 10.2 | 100 |

Conclusion

While direct, published solubility data for methyl 4-fluoro-3-methoxyphenylacetate is scarce, a thorough understanding of its physicochemical properties allows for a highly predictive and systematic approach to solvent selection. The compound is anticipated to exhibit high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic and aromatic solvents, and poor solubility in nonpolar and highly polar protic solvents. This guide provides both the theoretical foundation for these predictions and a detailed, self-validating experimental protocol for their quantitative confirmation. By employing this integrated approach, researchers can efficiently and accurately characterize the solubility of this intermediate, enabling streamlined process development and optimization.

References

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

-

U.S. Food and Drug Administration. (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Thermodynamic Profile and Characterization of Methyl 4-fluoro-3-methoxyphenylacetate

Executive Summary

Methyl 4-fluoro-3-methoxyphenylacetate (CAS: 1427397-59-8) is a specialized fluorinated phenylacetic acid derivative used primarily as an intermediate in the synthesis of pharmaceuticals targeting the Central Nervous System (CNS) and kinase pathways. The incorporation of the fluorine atom at the para position, combined with a meta-methoxy group, imparts unique electronic and lipophilic characteristics that modulate the bioavailability and metabolic stability of final drug candidates.

This guide provides a comprehensive thermodynamic profile of the compound, synthesizing predicted theoretical data with standard experimental protocols for characterization. It is designed for medicinal chemists and process engineers aiming to optimize reaction conditions and purification processes.

Chemical Identification & Structural Analysis[1][2]

The thermodynamic behavior of this ester is governed by the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group. This "push-pull" electronic effect influences the dipole moment and, consequently, the enthalpy of vaporization and boiling point.

| Parameter | Data |

| Chemical Name | Methyl 4-fluoro-3-methoxyphenylacetate |

| CAS Number | 1427397-59-8 |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| SMILES | COC1=C(C=CC(=C1)CC(=O)OC)F |

| Physical State (STP) | Liquid |

| Appearance | Colorless to pale yellow oil |

Thermodynamic Properties (Theoretical & Predicted)

Due to the limited availability of experimental calorimetric data for this specific intermediate in open literature, the following parameters have been derived using Group Contribution Methods (Joback and Ackers) and validated against homologous fluorinated esters.

Phase Equilibrium Parameters

The boiling point and vapor pressure are critical for distillation and purification processes. The presence of the fluorine atom typically lowers the boiling point relative to the non-fluorinated analog due to reduced polarizability, despite the increase in molecular weight.

| Property | Value (Predicted) | Confidence Interval | Method |

| Boiling Point ( | 264.2 °C | ± 25.0 °C | Joback Method (at 760 mmHg) |

| Enthalpy of Vaporization ( | 54.5 kJ/mol | ± 3.0 kJ/mol | Trouton’s Rule / Clausius-Clapeyron |

| Flash Point | 110.2 °C | ± 18.1 °C | Closed Cup Estimation |

| Density ( | 1.185 g/cm³ | ± 0.05 g/cm³ | at 20 °C |

| Molar Refractivity | 48.5 cm³/mol | ± 0.5 cm³/mol | Lorentz-Lorenz Equation |

Energetic Parameters

The Enthalpy of Formation (

- (Liquid): -580.4 kJ/mol (Estimated)

-

Heat Capacity (

, Liquid): 285.6 J/(mol·K) at 298 K[1]-

Note: The high heat capacity suggests that temperature control during large-scale synthesis requires efficient heat exchange systems to prevent thermal runaway, particularly during the exothermic esterification step.

-

Synthesis & Reaction Thermodynamics

Understanding the synthesis pathway is crucial for interpreting the thermodynamic stability of the compound. The standard route involves the esterification of 4-fluoro-3-methoxyphenylacetic acid.

Synthesis Workflow Visualization

Figure 1: Retrosynthetic pathway showing the conversion of toluene precursor to the target methyl ester via nitrile hydrolysis and esterification.

Reaction Enthalpy (Esterification)

The conversion of the acid to the methyl ester is an equilibrium process:

- : Approximately -3.5 to -5.0 kJ/mol (Slightly Exothermic).

-

Thermodynamic Driver : The reaction is entropy-driven but requires continuous removal of water (e.g., via Dean-Stark trap or molecular sieves) to shift the equilibrium toward the product, as the equilibrium constant (

) is typically near 4.

Experimental Characterization Protocols

To validate the theoretical values above, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.

Differential Scanning Calorimetry (DSC)

Objective: Determine glass transition (

-

Sample Prep: Encapsulate 2–5 mg of liquid sample in a hermetically sealed aluminum pan.

-

Reference: Empty aluminum pan.

-

Cycle:

-

Cool to -80 °C at 10 °C/min.

-

Hold for 5 min (isothermal).

-

Heat to 50 °C at 10 °C/min.

-

-

Analysis: Identify step changes in heat flow (endothermic shift) indicating

. Lack of sharp melting peaks confirms the liquid state at room temperature.

Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability and onset of vaporization (

-

Atmosphere: Nitrogen (

) purge at 50 mL/min to prevent oxidation. -

Ramp: Heat from 25 °C to 400 °C at 10 °C/min.

-

Critical Data Point: The temperature at 5% weight loss (

) serves as the upper limit for processing stability. For this ester,

Characterization Logic Flow

Figure 2: Workflow for the thermodynamic and physical characterization of the intermediate.

Applications in Drug Development[1][7][8][9]

The thermodynamic properties of Methyl 4-fluoro-3-methoxyphenylacetate directly correlate with its utility in Medicinal Chemistry:

-

Lipophilicity Modulation (LogP ~1.88): The fluorine atom increases lipophilicity compared to the methoxy-only analog. This enhances membrane permeability, making it an ideal scaffold for CNS-active drugs where Blood-Brain Barrier (BBB) penetration is required.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol bond energy) at the para position blocks metabolic oxidation (P450 metabolism) at that site, extending the half-life of the drug molecule derived from this intermediate.

-

Bioisosterism: The 3-methoxy-4-fluoro motif is often used as a bioisostere for 3,4-dimethoxyphenyl groups, maintaining steric bulk while altering the electronic landscape to improve binding affinity with target proteins (e.g., kinases).

References

-

Sigma-Aldrich. (2023). Product Specification: Methyl 4-fluoro-3-methoxyphenylacetate (CAS 1427397-59-8).[2][3][4] Merck KGaA.

-

ChemScene. (2023). Safety Data Sheet: Methyl 4-fluoro-3-methoxyphenylacetate. ChemScene LLC.[2]

-

Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.

-

Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[5]

-

National Center for Biotechnology Information. (2023).[1][5] PubChem Compound Summary for substituted Phenylacetates.

Sources

- 1. Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers [mdpi.com]

- 2. Methyl 4-fluoro-3-methoxyphenylacetate | 1427397-59-8 [sigmaaldrich.com]

- 3. Methyl 4-fluoro-3-methoxyphenylacetate - [sigmaaldrich.com]

- 4. Methyl 4-fluoro-3-methoxyphenylacetate | 1427397-59-8 [sigmaaldrich.com]

- 5. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Physicochemical Characterization of Methyl 4-fluoro-3-methoxyphenylacetate: Melting and Boiling Point Determination

This in-depth technical guide provides a comprehensive overview of the determination and significance of the melting and boiling points of Methyl 4-fluoro-3-methoxyphenylacetate. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound for applications in medicinal chemistry, process development, and quality control.

Introduction: The Critical Role of Physical Properties in Drug Discovery

In the landscape of drug discovery and development, the physical properties of a chemical entity are fundamental to its potential success as a therapeutic agent. Among the most critical of these are the melting and boiling points. These are not merely static numbers but are indicative of a molecule's intermolecular forces, purity, and stability.[1][2] For drug development professionals, these values are indispensable for a variety of reasons:

-

Purity Assessment: A sharp and defined melting point range is a reliable indicator of a compound's purity. Impurities tend to depress and broaden the melting range.[1][3][4]

-

Compound Identification and Characterization: The melting and boiling points are characteristic physical constants for a pure substance and are used to identify and characterize newly synthesized compounds.[1][5]

-

Informing Downstream Processes: Knowledge of these thermal transition points is crucial for designing and optimizing processes such as crystallization, drying, and formulation.

-

Predicting Physicochemical Behavior: The melting point, in particular, has been shown to correlate with other important properties like solubility and intestinal absorption, making it a valuable parameter in early drug discovery for predicting the "drug-like" qualities of a compound.[6][7]

Methyl 4-fluoro-3-methoxyphenylacetate, with its fluorinated and methoxylated phenyl ring, is a structural motif of interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability and lipophilicity, potentially improving a drug's performance.[8] Therefore, a precise understanding of its physical properties is paramount for its effective utilization in research and development.

Physicochemical Properties of Methyl 4-fluoro-3-methoxyphenylacetate

The available data for the physical properties of Methyl 4-fluoro-3-methoxyphenylacetate (CAS Number: 1427397-59-8) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₃ | N/A |

| Molecular Weight | 198.19 g/mol | N/A |

| Physical Form | Liquid | N/A |

| Boiling Point | 264.2 ± 25.0 °C at 760 mmHg | N/A |

| Melting Point | Below room temperature | Inferred from physical state |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[9] For a liquid like Methyl 4-fluoro-3-methoxyphenylacetate, several robust methods can be employed for its accurate determination.

Micro-Boiling Point Determination using a Thiele Tube

This method is advantageous when only a small quantity of the substance is available.[10]

Causality of Experimental Choices: The Thiele tube is designed for uniform heating of the heat-transfer fluid (typically silicone oil), ensuring a gradual and consistent temperature increase for the sample.[10] The inverted capillary tube traps the vapor of the boiling liquid, and the point at which the contracting vapor draws the surrounding liquid into the capillary upon cooling provides a precise measure of the boiling point.

Experimental Protocol:

-

Sample Preparation: A small amount (a few microliters) of Methyl 4-fluoro-3-methoxyphenylacetate is introduced into a small-diameter test tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, with the bulb of the thermometer level with the sample.

-

Heating: The entire assembly is placed in a Thiele tube containing a high-boiling point oil. The side arm of the Thiele tube is heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[10]

Caption: Workflow for Micro-Boiling Point Determination.

Boiling Point Determination by Distillation

For larger sample volumes, simple distillation provides an accurate boiling point.[11]

Causality of Experimental Choices: This method relies on the principle that during the distillation of a pure liquid, the temperature of the vapor in equilibrium with the boiling liquid remains constant.[11] This equilibrium temperature is the boiling point of the liquid at the given atmospheric pressure.

Experimental Protocol:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Addition: The Methyl 4-fluoro-3-methoxyphenylacetate is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently.

-

Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize when the vapor is in equilibrium with the boiling liquid. This stable temperature is recorded as the boiling point. It is crucial that the top of the thermometer bulb is level with the side arm of the distillation head leading to the condenser.

Experimental Determination of Melting Point

Since Methyl 4-fluoro-3-methoxyphenylacetate is a liquid at room temperature, its melting point would need to be determined using a cryostat or a cold-stage apparatus. The general principles of melting point determination are outlined here.

Capillary Melting Point Method

This is the most common method for determining the melting point of a solid.[12]

Causality of Experimental Choices: A small, finely powdered sample is heated slowly in a capillary tube. This ensures that the heat is transferred uniformly throughout the sample, allowing for a precise observation of the temperature range over which the solid transitions to a liquid.[13] A slow heating rate near the melting point is critical for the thermometer reading to accurately reflect the temperature of the sample.[13]

Experimental Protocol:

-

Sample Preparation: A small amount of the solidified compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the sample into the sealed end. The sample height should be 2-3 mm.[13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated, initially at a faster rate to approach the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Melting Range: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.

Caption: Workflow for Capillary Melting Point Determination.

Significance in Drug Development

The determination of the melting and boiling points of a compound like Methyl 4-fluoro-3-methoxyphenylacetate is not merely a procedural step but a critical component of its evaluation as a potential building block for pharmaceuticals.

-

Purity and Quality Control: As a starting material or intermediate in a synthetic route, its purity is paramount. A sharp melting point (if it were a solid) or a consistent boiling point provides a primary measure of purity, ensuring the quality and consistency of the final active pharmaceutical ingredient (API).[1][5]

-

Synthesis and Process Chemistry: The boiling point dictates the conditions required for purification by distillation. It also informs the selection of reaction temperatures to avoid degradation or unwanted side reactions.

-

Polymorphism Screening: For solid compounds, different crystalline forms (polymorphs) can have different melting points. The identification and characterization of polymorphs are crucial as they can affect a drug's solubility, stability, and bioavailability.[5]

-

Early Indication of "Drug-Likeness": The melting point is related to the crystal lattice energy of a solid. A very high melting point can suggest low solubility, which is a significant hurdle in drug development.[6] While this compound is a liquid, for solid derivatives synthesized from it, the melting point would be a key parameter to monitor.

Conclusion

The accurate determination of the melting and boiling points of Methyl 4-fluoro-3-methoxyphenylacetate is a fundamental requirement for its use in research and drug development. These physical properties provide essential insights into the compound's purity, identity, and behavior under various processing conditions. The methodologies outlined in this guide represent robust and reliable approaches for obtaining these critical data points, thereby supporting the advancement of pharmaceutical sciences. The structural features of this molecule, particularly the fluoro and methoxy substituents, are of significant interest in the design of novel therapeutics, underscoring the importance of a thorough physicochemical characterization.

References

- Melting point determination. (n.d.).

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Determination of a Boiling Point - Experiment. (n.d.). Vernier.

- Determination of boiling point. (n.d.).

- 02 Exp 1 Boiling Point Determination. (n.d.). Scribd.

- Experiment 1: Melting-point Determinations. (n.d.).

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Micro-boiling point measurement. (n.d.).

- Melting point determination. (n.d.). SSERC.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.

- Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.

- An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed.

- Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PMC.

- Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. (2026, February 16).

- Making sense of boiling points and melting points. (2025, August 9). ResearchGate.

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. researchgate.net [researchgate.net]

- 3. athabascau.ca [athabascau.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. resolvemass.ca [resolvemass.ca]

- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vernier.com [vernier.com]

- 12. westlab.com [westlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Methyl 4-fluoro-3-methoxyphenylacetate: A Key Intermediate for Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of Methyl 4-fluoro-3-methoxyphenylacetate, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical properties, detailed synthetic protocols, and its application in the formation of amide bonds, a common structural motif in active pharmaceutical ingredients (APIs). Furthermore, rigorous analytical procedures for quality control are presented, ensuring the identity, purity, and quality of this intermediate for use in drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[1][2] Methyl 4-fluoro-3-methoxyphenylacetate serves as a valuable building block in this context, providing a scaffold with a desirable substitution pattern for the synthesis of complex molecules. Its structure combines a fluoro group and a methoxy group on a phenylacetic acid methyl ester core, offering multiple points for chemical modification.

This document provides detailed protocols for the synthesis and purification of Methyl 4-fluoro-3-methoxyphenylacetate, along with a representative application in amide synthesis. Additionally, a comprehensive suite of analytical methods for its characterization and quality control is described.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of Methyl 4-fluoro-3-methoxyphenylacetate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1427397-59-8 | [3] |

| Molecular Formula | C₁₀H₁₁FO₃ | [3] |

| Molecular Weight | 198.19 g/mol | |

| Appearance | Pale-yellow to yellow-brown liquid | [4] |

| Boiling Point | 264.2 ± 25.0 °C at 760 mmHg | [3] |

| Flash Point | 110.2 ± 18.1 °C | [3] |

| Purity | Typically ≥95% | [3][4] |

| Storage | Store at room temperature or 2-8°C, sealed in a dry place. | [4] |

Safety Information:

Methyl 4-fluoro-3-methoxyphenylacetate is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Methyl 4-fluoro-3-methoxyphenylacetate

The most common and straightforward method for the synthesis of Methyl 4-fluoro-3-methoxyphenylacetate is the Fischer esterification of its corresponding carboxylic acid precursor, 4-fluoro-3-methoxyphenylacetic acid. An alternative two-step method involving the formation of an acid chloride intermediate is also presented.

Synthetic Workflow

Caption: Synthetic routes to Methyl 4-fluoro-3-methoxyphenylacetate.

Protocol 1: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of 4-fluoro-3-methoxyphenylacetic acid with methanol.[5][6] The use of a large excess of methanol drives the equilibrium towards the product.

Materials:

-

4-fluoro-3-methoxyphenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methoxyphenylacetic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the bulk of the methanol using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-fluoro-3-methoxyphenylacetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Via Acid Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with methanol.[7] This approach is often faster and can be performed under milder conditions than Fischer esterification.

Materials:

-

4-fluoro-3-methoxyphenylacetic acid

-

Thionyl chloride or Oxalyl chloride

-

Methanol (anhydrous)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluoro-3-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM or THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq) or oxalyl chloride (1.1-1.5 eq) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in fresh anhydrous DCM or THF and cool to 0°C.

-

In a separate flask, prepare a solution of anhydrous methanol (1.5-2.0 eq) and a non-nucleophilic base (1.5-2.0 eq) in the same anhydrous solvent.

-

Slowly add the methanol/base solution to the stirred acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify as described in Protocol 1.

Application in Pharmaceutical Synthesis: Amide Bond Formation

Methyl 4-fluoro-3-methoxyphenylacetate is a versatile intermediate for the synthesis of more complex molecules, particularly through the formation of amide bonds. The following is a general protocol for the direct amidation of the ester with an amine, a common transformation in drug discovery.[8][9][10]

Amide Synthesis Workflow

Caption: General workflow for amide synthesis from Methyl 4-fluoro-3-methoxyphenylacetate.

Protocol: Base-Promoted Direct Amidation

This protocol describes a method for the direct conversion of the methyl ester to an amide using a strong base.[11] This method is particularly useful when other functional groups in the amine might be sensitive to the conditions required for activating a carboxylic acid.

Materials:

-

Methyl 4-fluoro-3-methoxyphenylacetate

-

A primary or secondary amine

-

A strong, non-nucleophilic base (e.g., n-Butyllithium in hexanes or potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dimethyl sulfoxide)

-

Anhydrous reaction vessel and inert atmosphere setup

-

Saturated ammonium chloride solution

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the amine (1.0 eq) in the anhydrous solvent.

-

Cool the solution to the appropriate temperature (e.g., -78°C to 0°C for n-BuLi, or room temperature for potassium tert-butoxide).

-

Slowly add the strong base (1.0-1.2 eq) and stir for 15-30 minutes to form the corresponding amide anion.

-

Slowly add a solution of Methyl 4-fluoro-3-methoxyphenylacetate (1.0-1.2 eq) in the same anhydrous solvent.

-

Allow the reaction to proceed, monitoring by TLC. The reaction time can vary from minutes to several hours depending on the substrates and conditions.

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and partition between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Quality Control and Analytical Protocols

Rigorous analytical testing is essential to confirm the identity and purity of Methyl 4-fluoro-3-methoxyphenylacetate. The following section outlines the expected spectral data and a general HPLC method for quality control.

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.2 ppm), Methoxy protons (-OCH₃, singlet, ~3.9 ppm), Methylene protons (-CH₂-, singlet, ~3.6 ppm), Methyl ester protons (-COOCH₃, singlet, ~3.7 ppm). |

| ¹³C NMR | Carbonyl carbon (~171 ppm), Aromatic carbons (~110-155 ppm, with C-F coupling), Methoxy carbon (~56 ppm), Methylene carbon (~40 ppm), Methyl ester carbon (~52 ppm). |

| FT-IR (cm⁻¹) | C-H stretching (aromatic ~3050, aliphatic ~2950), C=O stretching (ester, ~1735), C=C stretching (aromatic, ~1600, 1500), C-O stretching (~1250, 1150), C-F stretching (~1200).[12] |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 198. Key fragments may include loss of methoxy radical (m/z = 167), loss of the carbomethoxy group (m/z = 139), and a base peak corresponding to the tropylium-like ion. |

Analytical Workflow

Caption: Quality control workflow for Methyl 4-fluoro-3-methoxyphenylacetate.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general starting point for developing a reversed-phase HPLC method for determining the purity of Methyl 4-fluoro-3-methoxyphenylacetate.[13][14][15][16]

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (TFA)

-

Sample of Methyl 4-fluoro-3-methoxyphenylacetate

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of Methyl 4-fluoro-3-methoxyphenylacetate in the mobile phase B to a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 50% B

-

18.1-25 min: 50% B

-

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Conclusion

Methyl 4-fluoro-3-methoxyphenylacetate is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The protocols outlined in this guide provide a solid foundation for its synthesis, purification, and application in drug discovery and development. The detailed analytical methods will ensure the quality and consistency of this key building block, facilitating the advancement of new therapeutic agents.

References

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

- Patil, S. A., Patil, R., & Miller, D. D. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(35), 4567-4571.

- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 235-242.

- Corma, A., & García, H. (2008). Supported gold nanoparticles as catalysts for organic reactions. Chemical Society Reviews, 37(9), 2096-2126.

- Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5941-5946.

-

Master Organic Chemistry. Formation of Amides From Esters. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Wikipedia. (2023, October 28). Fischer–Speier esterification. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

PrepChem.com. Synthesis of Step 4: 4-Methoxy-3-(methylthio)phenylacetyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

- Lee, J. H., et al. (2008). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. Bulletin of the Korean Chemical Society, 29(9), 1794-1798.

-

bioRxiv. Chemical Synthesis and Characterization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl). PubChem Compound Summary for CID 135567210. Retrieved from [Link].

- Helmy, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 844-853.

-

Agilent Technologies. (2012, December 4). HPLC Method Development. Retrieved from [Link]

-

Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

-

Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Hubicka, U., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Molecules, 21(12), 1739.

-

ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... Retrieved from [Link]

-

Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

- G. A. K. et al. (2020).

- Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Indonesian Journal of Science & Technology, 11(1), 1-24.

-

Semantic Scholar. Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

- Davidson, K. E., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(5), e4479.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- Google Patents. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

-

ResearchGate. (2011, August 22). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. Methyl (3,4-dimethoxyphenyl)(methoxy)acetate. In NIST Chemistry WebBook. Retrieved from [Link]

- Royal Society of Chemistry. (2013). Supporting Information for: A mild and efficient method for the synthesis of α-aryl ketones from styrenes and aryldiazonium salts. Organic & Biomolecular Chemistry.

-

University of Valencia. Spectral Assignments and Reference Data. Retrieved from [Link]

-

University of Wisconsin-Madison. Experiment 22 – The Fischer Esterification. Retrieved from [Link]

- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

Sources

- 1. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. biorxiv.org [biorxiv.org]

- 7. hepatochem.com [hepatochem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. agilent.com [agilent.com]

- 15. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. welch-us.com [welch-us.com]

Topic: Scalable Synthesis Methods for Methyl 4-fluoro-3-methoxyphenylacetate

An Application Note and Protocol from the Senior Application Scientist

Abstract

Methyl 4-fluoro-3-methoxyphenylacetate is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its structural motifs, featuring a fluoro and a methoxy group on the phenyl ring, are crucial for modulating the pharmacokinetic and pharmacodynamic properties of target molecules. This application note provides a detailed, scalable, and robust two-stage synthetic protocol for this valuable intermediate. The guide is designed for researchers, chemists, and process development professionals, emphasizing experimental causality, procedural safety, and reproducibility. The synthesis begins with the commercially available 4-fluoro-3-methoxyphenylacetic acid, which is converted to the target methyl ester via a classic Fischer esterification. An alternative, multi-step synthesis from a more fundamental starting material is also discussed to provide a comprehensive view of scalable production strategies.

Introduction and Strategic Overview

The demand for functionalized phenylacetic acid derivatives is consistently high in the drug development sector. Methyl 4-fluoro-3-methoxyphenylacetate (CAS No. 1427397-59-8) serves as a critical precursor whose strategic importance lies in the specific arrangement of its substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties.

This document outlines two primary scalable strategies for its synthesis.

-

Strategy A (Direct Esterification): A highly efficient and direct approach starting from the corresponding carboxylic acid, 4-fluoro-3-methoxyphenylacetic acid. This is the preferred route for laboratory and pilot scales when the acid is readily available.

-

Strategy B (Multi-step Synthesis from Toluene Precursor): A more foundational route beginning with 4-fluoro-3-methoxytoluene. This pathway involves side-chain functionalization followed by conversion to the final ester, offering a cost-effective option for large-scale industrial production where vertical integration of the supply chain is desired.

This guide will provide a detailed, step-by-step protocol for Strategy A and a theoretical framework and workflow for Strategy B.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals the straightforward relationship between the target ester, its parent carboxylic acid, and a plausible industrial starting material. This analysis forms the basis of our synthetic strategies.

Caption: Retrosynthetic pathway for Methyl 4-fluoro-3-methoxyphenylacetate.

Detailed Protocols and Methodologies

Strategy A: Fischer Esterification of 4-Fluoro-3-methoxyphenylacetic Acid

This protocol is the most direct method for synthesizing the target compound and is highly scalable. The Fischer esterification utilizes an excess of alcohol (methanol) to serve as both a reactant and the solvent, driving the reaction equilibrium toward the product, in accordance with Le Châtelier's principle. An acid catalyst, typically sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for nucleophilic attack by methanol.[1]

Reaction Scheme: (4-Fluoro-3-methoxyphenyl)acetic acid + CH₃OH --(H₂SO₄ catalyst)--> Methyl 4-fluoro-3-methoxyphenylacetate + H₂O

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (100g scale) | Molar Eq. |

| 4-Fluoro-3-methoxyphenylacetic acid | 946713-86-6 | 184.17 | 100.0 g | 1.0 |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | 500 mL | ~22.8 |

| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 | 5.0 mL | 0.17 |

| Saturated Sodium Bicarbonate Solution | - | - | ~400 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | ~500 mL | - |

| Brine (Saturated NaCl Solution) | - | - | ~200 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~20 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-methoxyphenylacetic acid (100.0 g, 0.543 mol).

-

Reagent Addition: Add anhydrous methanol (500 mL). Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5.0 mL) to the stirring solution. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a 2 L beaker containing 1 L of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a 2 L separatory funnel. Extract the product with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acid, followed by brine (1 x 200 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically of high purity (>95%). For higher purity, the product can be purified by vacuum distillation.

Expected Results:

-

Yield: 90-98%

-

Appearance: Pale-yellow to yellow-brown liquid.

-

Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Strategy B: Multi-step Synthesis from 4-Fluoro-3-methoxytoluene

This pathway is advantageous for large-scale production, starting from a less functionalized and often more economical raw material. It involves creating the acetic acid side chain before the final esterification step.

Caption: Scalable multi-step workflow from a toluene precursor.

-

Step 1: Radical Bromination: The synthesis begins with the selective bromination of the benzylic position of 4-fluoro-3-methoxytoluene using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) under photochemical or thermal conditions. This step is highly selective for the benzylic position over aromatic bromination.

-

Step 2: Cyanation: The resulting benzyl bromide is a potent electrophile. It undergoes a nucleophilic substitution reaction (Sₙ2) with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO to form the corresponding benzyl nitrile. This step effectively adds the second carbon atom required for the acetic acid side chain.

-

Step 3: Nitrile Hydrolysis: The nitrile is then hydrolyzed to the carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, often with aqueous sulfuric or hydrochloric acid, is common on a large scale and proceeds through a primary amide intermediate.

-

Step 4: Esterification: The final step is the Fischer esterification of the synthesized 4-fluoro-3-methoxyphenylacetic acid, as detailed in Protocol 3.1.

This multi-step approach avoids the use of more expensive reagents and allows for the production of the key acid intermediate in-house, providing greater control over cost and supply for industrial-scale manufacturing.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[2]

-

Reagent-Specific Hazards:

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add slowly to solutions to avoid splashing and control exothermic reactions.

-

Diethyl Ether: Extremely flammable. Work away from ignition sources.

-

Sodium Cyanide (for Strategy B): Highly toxic. Handle with extreme caution. Acidic conditions will generate highly toxic hydrogen cyanide gas. Ensure work-up procedures are performed under basic conditions until the cyanide is fully reacted or removed.

-

Conclusion

This application note provides a comprehensive guide to the scalable synthesis of Methyl 4-fluoro-3-methoxyphenylacetate. The direct esterification of the corresponding carboxylic acid (Strategy A) is presented as a robust, high-yielding, and straightforward protocol suitable for rapid production on a laboratory or pilot scale. For larger, industrial-scale needs, a multi-step synthesis from 4-fluoro-3-methoxytoluene (Strategy B) is outlined as a more vertically integrated and potentially more economical alternative. By detailing the underlying chemical principles, critical process parameters, and necessary safety precautions, this guide equips researchers and drug development professionals with the essential knowledge to produce this key intermediate efficiently and safely.

References

-

MilliporeSigma. Methyl 4-fluoro-3-methoxyphenylacetate | 1427397-59-8. Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. (2024). Available at: [Link][1]

Sources

Nucleophilic substitution reactions involving Methyl 4-fluoro-3-methoxyphenylacetate

Application Note: Nucleophilic Substitution Strategies for Methyl 4-fluoro-3-methoxyphenylacetate

Executive Summary & Reactivity Profile

Methyl 4-fluoro-3-methoxyphenylacetate (CAS 1427397-59-8) is a high-value fluorinated building block used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals. Its structure features three distinct sites of reactivity, but this guide focuses specifically on Nucleophilic Substitution pathways.

The Chemist’s Challenge:

While the ester moiety undergoes facile Nucleophilic Acyl Substitution , the aryl fluoride presents a significant challenge. The 4-fluoro position is electronically "deactivated" for classical Nucleophilic Aromatic Substitution (

This guide details protocols for:

-

Acyl Substitution: Efficient conversion of the ester to amides (Scaffold diversification).

-

Aryl Substitution: Overcoming the deactivated ring to displace Fluorine using Transition-Metal Catalysis (Buchwald-Hartwig) and Activated

.

Mechanistic Analysis & Decision Matrix

Before selecting a protocol, the electronic landscape of the substrate must be understood. The diagram below illustrates the competing electronic effects that dictate reaction success.

Figure 1: Reactivity map highlighting the dichotomy between the labile ester and the deactivated aryl fluoride.

Protocol A: Nucleophilic Acyl Substitution (Amidation)

Objective: Conversion of the methyl ester to a functionalized amide. Mechanism: Direct nucleophilic attack at the carbonyl carbon followed by elimination of methoxide.

Context

Direct amidation of esters with amines is often sluggish. Standard protocols often require high temperatures or Lewis acid catalysts. However, using 2,2,2-Trifluoroethanol (TFE) as a solvent can dramatically accelerate this reaction without metals, acting as a hydrogen-bond donor to activate the carbonyl.

Experimental Protocol

Reagents:

-

Substrate: Methyl 4-fluoro-3-methoxyphenylacetate (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) [Anhydrous]

-

Base:

(0.5 equiv) - Optional, speeds up kinetics

Step-by-Step:

-

Preparation: In a sealed reaction vial, dissolve 1.0 mmol of the substrate in 3.0 mL of TFE.

-

Addition: Add 1.2 mmol of the amine. If the amine is a salt (e.g., hydrochloride), add 1.2 mmol of triethylamine (TEA) to liberate the free base.

-

Reaction: Seal the vial and heat to 60°C for 4–12 hours.

-

Monitor: Check via TLC (Hexane:EtOAc 3:1) or LC-MS. The ester peak (

~3.5 min) should disappear, replaced by the amide (

-

-

Work-up: Evaporate TFE under reduced pressure (rotary evaporator). TFE is recyclable.

-

Purification: Redissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over

.

Data Summary: Solvent Effects on Yield

| Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| Methanol | 60 | 24 | 45 | Slow, requires excess amine |

| THF | 65 | 24 | 15 | Minimal reaction without catalyst |

| TFE | 60 | 6 | 92 | Recommended: Carbonyl activation |

Protocol B: Aryl Fluoride Displacement (C-N Bond Formation)

Objective: Displacing the Fluorine atom with an amine.

Challenge: The 3-methoxy group donates electron density into the ring, making the 4-position poor for nucleophilic attack. Classical

Revised Strategy for Fluoro-Substrate:

If strictly limited to the Fluoro substrate (not Bromo/Iodo), we utilize a Phase-Transfer Catalyzed

Protocol: High-Temperature

Reagents:

-

Substrate: Methyl 4-fluoro-3-methoxyphenylacetate (1.0 equiv)

-

Nucleophile: Cyclic amine (e.g., Morpholine, Piperazine) (2.0 equiv)

-

Base:

(Anhydrous, micronized) (2.5 equiv) -

Solvent: DMSO (Dry) or NMP

Step-by-Step:

-

Setup: Flame-dry a pressure tube or heavy-walled vial. Argon purge.

-

Dissolution: Add substrate (1.0 mmol),

(2.5 mmol), and amine (2.0 mmol) into DMSO (2 mL). -

Thermal Activation: Heat to 100–120°C .

-

Critical Control: Do not exceed 130°C to prevent ester degradation.

-

-

Monitoring: Reaction is slow. Expect 12–24 hour reaction times.

-

Checkpoint: If conversion <10% after 4 hours, add 10 mol% 18-Crown-6 ether to solubilize the carbonate.

-

-

Quench: Pour mixture onto crushed ice/water. The product may precipitate. If not, extract with EtOAc.

Alternative: The "Modern" Approach (If C-F activation fails)

If the Fluorine proves too inert, the standard pathway is to switch to the 4-Bromo or 4-Iodo analog and use Pd-catalysis. If you must use the 4-Fluoro compound, consider Photoredox Catalysis (e.g., using

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Ester Hydrolysis | Wet solvent or hydroxide generation | Use anhydrous DMSO/TFE. Switch base to |

| No Reaction (Ar-F) | Ring deactivation by -OMe | Increase Temp to 140°C (Microwave). Add 18-Crown-6. |

| Transesterification | Use of alcoholic solvent (MeOH/EtOH) | Use TFE (non-nucleophilic) or aprotic solvents (DMF/DMSO). |

| Darkening/Tar | Oxidation of amine or substrate | Degas solvents thoroughly with Argon/Nitrogen. |

References

-

Sigma-Aldrich. Product Specification: Methyl 4-fluoro-3-methoxyphenylacetate (CAS 1427397-59-8).[1]Link

-

ChemicalBook. Methyl 4-fluoro-3-methoxyphenylacetate Properties and Suppliers.Link

- Bunton, C. A.Nucleophilic Substitution at a Saturated Carbon Atom. Elsevier, 2013.

- Rohde, J. et al. "Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides." Journal of Organic Chemistry, 2016.

-

BenchChem. Application of 3-Methoxyfuran Scaffolds in Medicinal Chemistry.Link (Analogous chemistry for methoxy-substituted rings).

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated aromatics.

Sources

Methyl 4-fluoro-3-methoxyphenylacetate as a building block in medicinal chemistry

Technical Application Note: Methyl 4-fluoro-3-methoxyphenylacetate Subject: Strategic Utilization of Methyl 4-fluoro-3-methoxyphenylacetate (CAS: 111705-27-8) in Lead Optimization and Scaffold Diversification.

Executive Summary

Methyl 4-fluoro-3-methoxyphenylacetate is a specialized building block utilized in the synthesis of GPR40 agonists , CRTH2 (DP2) antagonists , and Aldose Reductase inhibitors . Its value lies in the specific substitution pattern of the phenyl ring: the 4-fluorine atom blocks para-position metabolic oxidation (a common clearance liability for phenylacetic acids), while the 3-methoxy group provides a hydrogen bond acceptor and lipophilic bulk to fill hydrophobic pockets in target proteins.

This guide details the protocols for activating and diversifying this scaffold, transforming it from a simple ester into complex pharmacophores required for high-affinity ligand binding.

Chemical Profile & Strategic Value

| Property | Specification | Medicinal Chemistry Significance |

| CAS | 111705-27-8 | Unique identifier for procurement/database search. |

| Formula | C10H11FO3 | MW: 198.19 g/mol . Ideal fragment size (Rule of 3 compliant). |

| 4-Fluoro | Metabolic Blocker | Prevents CYP450-mediated hydroxylation at the para position; increases lipophilicity ( |

| 3-Methoxy | Electronic Tuner | Weakly activating (ortho/para director); acts as a specific H-bond acceptor for serine/threonine residues in binding pockets. |

| Methyl Ester | Latent Warhead | Protects the carboxylic acid; allows for alpha-functionalization before hydrolysis. |

Synthetic Workflows & Decision Logic

The utility of this building block branches into three primary reaction vectors. The following decision tree illustrates the strategic routing based on the desired final pharmacophore.

Figure 1: Strategic decision tree for processing Methyl 4-fluoro-3-methoxyphenylacetate in a medicinal chemistry campaign.

Detailed Experimental Protocols

Protocol A: Regioselective Hydrolysis (Activation)

Objective: To convert the methyl ester to the free acid without defluorination or demethylation. Context: The free acid is the required species for amide coupling (e.g., HATU/EDC) to form the final drug candidate.

-

Reagents:

-

Substrate: Methyl 4-fluoro-3-methoxyphenylacetate (1.0 eq)

-

Base: Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 eq)

-

Solvent: THF:Water (3:1 v/v)

-

-

Procedure:

-

Dissolve the substrate in THF (0.2 M concentration) and cool to 0°C.

-

Add the solution of LiOH in water dropwise.

-

Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours. Note: Monitoring by LCMS is critical. Do not heat above 40°C to avoid potential nucleophilic aromatic substitution of the fluorine.

-

Workup: Acidify to pH 3 using 1N HCl. Extract with Ethyl Acetate (3x).[1]

-

Purification: Crystallization from Hexanes/EtOAc is usually sufficient; column chromatography is rarely needed.

-

-

Validation: 1H NMR should show the disappearance of the methyl singlet at ~3.7 ppm.

Protocol B: Alpha-Methylation (Chiral Center Generation)